Cas no 753023-65-3 (tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate)

Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate is a protected amine derivative featuring a cyclopentyl backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly useful in organic synthesis and peptide chemistry, where the Boc group provides selective protection for the primary amine, enabling controlled deprotection under mild acidic conditions. Its structural stability and compatibility with a range of reaction conditions make it a valuable intermediate for constructing complex molecules. The cyclopentyl moiety contributes to steric control, while the ethylene linker enhances flexibility in further functionalization. This reagent is commonly employed in pharmaceutical research and fine chemical synthesis.
tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate structure
753023-65-3 structure
Product Name:tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate
CAS No:753023-65-3
MF:C12H24N2O2
MW:228.331163406372
CID:3405709
PubChem ID:23024532
Update Time:2025-05-25

tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, [1-(2-AMINOETHYL)CYCLOPENTYL]-, 1,1-DIMETHYLETHYL ESTER
    • Carbamic acid, [1-(2-aminoethyl)cyclopentyl]-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate
    • JLSMRBAIQHKMMQ-UHFFFAOYSA-N
    • Tert-butyl 1-(2-aminoethyl)cyclopentylcarbamate
    • SCHEMBL3365305
    • tert-butyl N-[1-(2-aminoethyl)cyclopentyl]carbamate
    • EN300-1882986
    • 753023-65-3
    • Inchi: 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(8-9-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15)
    • InChI Key: JLSMRBAIQHKMMQ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1(CCN)CCCC1

Computed Properties

  • Exact Mass: 228.183778013Da
  • Monoisotopic Mass: 228.183778013Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.4Ų

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Additional information on tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate

Introduction to Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate (CAS No. 753023-65-3)

Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate, identified by its Chemical Abstracts Service (CAS) number 753023-65-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. The structural configuration of Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate incorporates a cyclopentyl ring substituted with a carbamate group, further functionalized with a 2-aminoethyl side chain. This unique structural framework imparts distinct chemical properties that make it a valuable candidate for various biochemical and pharmacological investigations.

The significance of Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate lies in its potential role as a building block in the construction of more complex pharmacophores. The cyclopentyl moiety, known for its rigid conformation, can enhance the metabolic stability and binding affinity of drug candidates. Additionally, the presence of the 2-aminoethyl group provides a site for further chemical modifications, allowing researchers to tailor the compound’s properties for specific therapeutic applications. In recent years, there has been growing interest in carbamate-based compounds due to their demonstrated efficacy in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate interacts with biological targets. Studies have shown that the compound’s structural features can influence its binding affinity to enzymes and receptors, making it a promising scaffold for developing novel therapeutics. For instance, computational simulations have indicated that the cyclopentyl ring may stabilize the compound’s orientation within active sites, while the aminoethyl group can engage in hydrogen bonding or other favorable interactions with key residues. These insights have guided experimental efforts to optimize the compound’s pharmacokinetic and pharmacodynamic profiles.

In the realm of drug discovery, Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate has been explored as a potential precursor for synthesizing small-molecule inhibitors targeting specific disease-related pathways. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), which are implicated in conditions like arthritis or cancer metastasis. The tert-butyl group, in particular, has been recognized for its ability to enhance lipophilicity and oral bioavailability, which are critical factors in drug design. By leveraging this compound as a starting point, researchers aim to develop next-generation therapeutics with improved efficacy and reduced side effects.

The synthesis of Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or enzymatic catalysis, have been employed to achieve high yields and purity levels. These techniques not only streamline the production process but also enable the introduction of structural modifications at strategic positions within the molecule. The growing sophistication of synthetic chemistry has made it possible to generate libraries of related compounds for high-throughput screening, accelerating the discovery of novel drug candidates.

From a medicinal chemistry perspective, Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate represents an excellent example of how structural diversity can be harnessed to develop therapeutic agents with tailored properties. The integration of computational modeling with experimental synthesis has allowed researchers to rationally design derivatives with enhanced potency and selectivity. For example, modifications to the aminoethyl side chain can alter the compound’s solubility profile or metabolic stability, while changes to the carbamate moiety can fine-tune its interactions with biological targets. Such flexibility underscores the compound’s potential as a versatile tool in drug development.

The broader impact of Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate extends beyond academic research into practical applications in pharmaceutical manufacturing. Companies specializing in fine chemicals have recognized its value as an intermediate for producing proprietary drugs or bioactive molecules used in personalized medicine approaches. The demand for high-quality starting materials like this compound reflects the increasing emphasis on precision medicine and targeted therapies worldwide. As regulatory landscapes evolve to support innovative drug development paradigms, compounds such as Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate are expected to play an increasingly pivotal role.

In conclusion,Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate (CAS No. 753023-65-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases, while advances in synthetic chemistry and computational biology continue to enhance our understanding of its biological interactions. As scientific exploration progresses,Tert-butyl N-1-(2-aminoethyl)cyclopentylcarbamate is poised to remain at forefront of medicinal chemistry innovation.

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